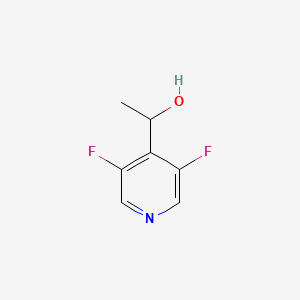
1-(3,5-Difluoro-4-pyridyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified by the code “MFCD28347162” is a chemical entity with unique properties and applications. This compound is of significant interest in various fields of scientific research due to its distinctive chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of “MFCD28347162” involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve the desired product with high yield and purity.
Industrial Production Methods: In industrial settings, the production of “MFCD28347162” is scaled up using large-scale reactors and advanced production techniques. The industrial production methods focus on efficiency, cost-effectiveness, and environmental sustainability. The process involves continuous monitoring and optimization to ensure consistent quality and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions: “MFCD28347162” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical structure of the compound and the presence of functional groups.
Common Reagents and Conditions: The common reagents used in the reactions of “MFCD28347162” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed: The major products formed from the reactions of “MFCD28347162” depend on the specific reaction pathway and conditions. These products are characterized using analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
“MFCD28347162” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it is studied for its potential biological activity and interactions with biomolecules. In medicine, it is investigated for its therapeutic potential and pharmacological properties. In industry, it is utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of “MFCD28347162” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, modulating their activity, and influencing cellular processes. The detailed mechanism of action is studied using biochemical and molecular biology techniques.
Comparación Con Compuestos Similares
Similar Compounds: “MFCD28347162” can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with analogous functional groups and reactivity patterns.
Uniqueness: The uniqueness of “MFCD28347162” lies in its specific chemical structure, which imparts distinct reactivity and applications. The comparison with similar compounds highlights its advantages and potential for specific applications in scientific research and industry.
Propiedades
Fórmula molecular |
C7H7F2NO |
|---|---|
Peso molecular |
159.13 g/mol |
Nombre IUPAC |
1-(3,5-difluoropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H7F2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3 |
Clave InChI |
ULPJPAKKTBZGSF-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=NC=C1F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


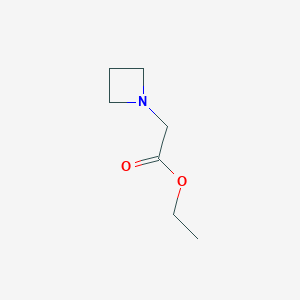

![Ethyl 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B13662758.png)
![3-Bromo-4,5-dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13662764.png)

![2-([1,1'-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B13662775.png)
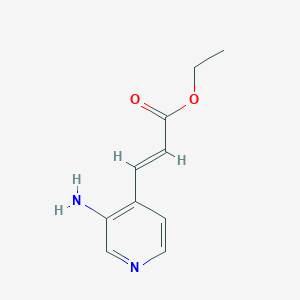
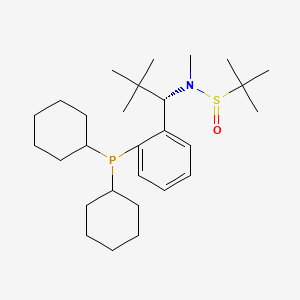
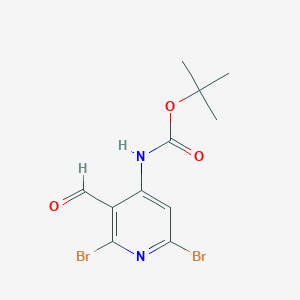
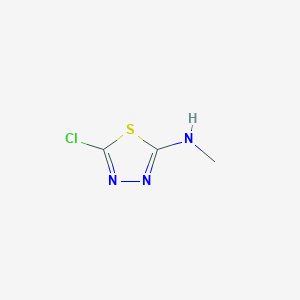

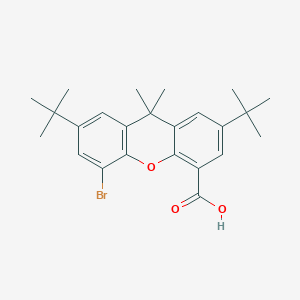
![4,5-Diamino-2-[(benzyloxy)methyl]pyridazin-3(2H)-one](/img/structure/B13662836.png)

